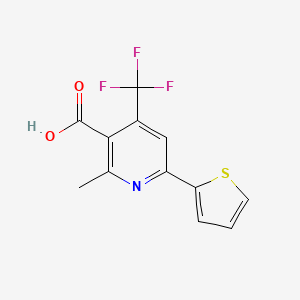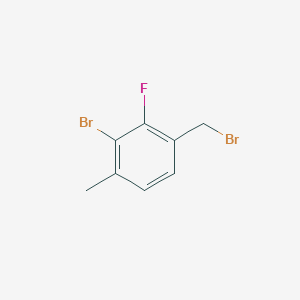
2-Bromo-4-(bromomethyl)-3-fluoro-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(bromomethyl)-3-fluoro-1-methylbenzene is an organic compound with the molecular formula C8H7Br2F. This compound is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, fluorine, and methyl groups. It is a halogenated aromatic compound, which makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(bromomethyl)-3-fluoro-1-methylbenzene can be achieved through several synthetic routes. One common method involves the bromination of 4-methyl-3-fluorotoluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination process. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(bromomethyl)-3-fluoro-1-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2-), or alkoxides (RO-).
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and various alkoxides. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products
Substitution Reactions: Products include 2-hydroxy-4-(hydroxymethyl)-3-fluoro-1-methylbenzene and other substituted derivatives.
Oxidation Reactions: Products include 2-bromo-4-(bromomethyl)-3-fluorobenzoic acid and 2-bromo-4-(bromomethyl)-3-fluorobenzaldehyde.
Reduction Reactions: Products include 2-bromo-4-(methyl)-3-fluoro-1-methylbenzene.
Scientific Research Applications
2-Bromo-4-(bromomethyl)-3-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated nature makes it a valuable building block for various organic reactions.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(bromomethyl)-3-fluoro-1-methylbenzene in chemical reactions involves the reactivity of its functional groups. The bromine atoms are highly reactive and can participate in nucleophilic substitution reactions. The fluorine atom, being highly electronegative, can influence the electron density of the benzene ring, affecting the reactivity of other substituents. The methyl group can undergo oxidation or reduction reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methyl-6-nitrophenol: This compound has a similar brominated and methylated structure but includes a nitro group instead of a fluorine atom.
4-Bromophenylacetic acid: This compound has a bromine atom and a carboxylic acid group attached to the benzene ring.
2-Bromo-4-methylpyridine: This compound has a bromine atom and a methyl group attached to a pyridine ring instead of a benzene ring.
Uniqueness
2-Bromo-4-(bromomethyl)-3-fluoro-1-methylbenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. The combination of these substituents makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C8H7Br2F |
|---|---|
Molecular Weight |
281.95 g/mol |
IUPAC Name |
3-bromo-1-(bromomethyl)-2-fluoro-4-methylbenzene |
InChI |
InChI=1S/C8H7Br2F/c1-5-2-3-6(4-9)8(11)7(5)10/h2-3H,4H2,1H3 |
InChI Key |
MRHLLSBFBTVXFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CBr)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


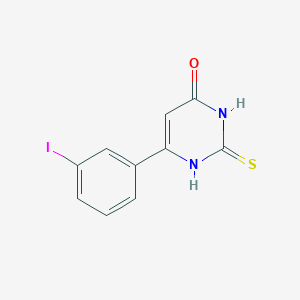
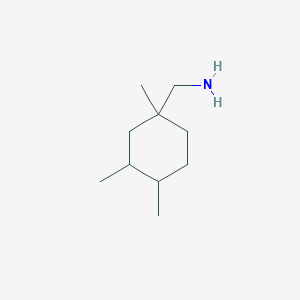
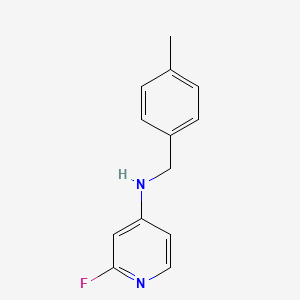
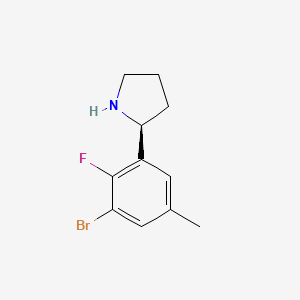
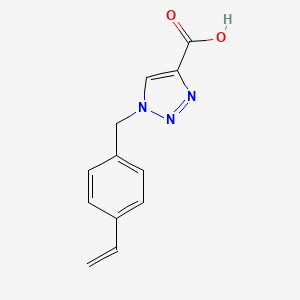
![Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13345030.png)
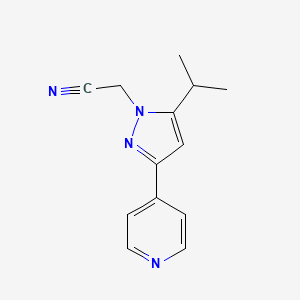
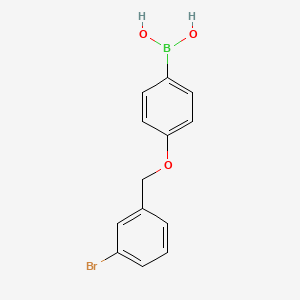
![4-([1,1'-Biphenyl]-4-yl)-2-chloropyrimidine](/img/structure/B13345051.png)
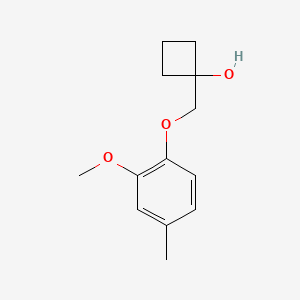
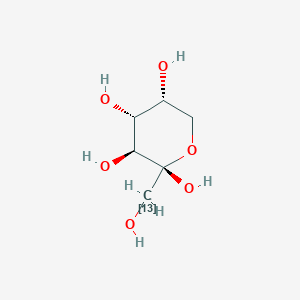
![2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B13345063.png)
![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13345070.png)
